2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile
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Overview
Description
2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 2-amino-4-methyl-5-acetylthiazole with thiosemicarbazide and phenacyl bromide . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. similar compounds are often produced using batch reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thiophene ring.
Scientific Research Applications
2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism by which 2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Pathways involved may include inhibition of enzyme activity or disruption of DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-4-phenylthiazole: This compound shares a similar thiophene ring structure and is used in medicinal chemistry.
4-Methylaminorex: Although structurally different, it shares some synthetic pathways and is used as a stimulant.
Uniqueness
2-Imino-4-methyl-5-(2-phenylhydrazinylidene)-2,5-dihydrothiophene-3-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
95572-41-1 |
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Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-amino-4-methyl-5-phenyldiazenylthiophene-3-carbonitrile |
InChI |
InChI=1S/C12H10N4S/c1-8-10(7-13)11(14)17-12(8)16-15-9-5-3-2-4-6-9/h2-6H,14H2,1H3 |
InChI Key |
XRQMVGAIDGHSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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